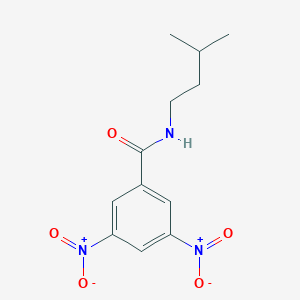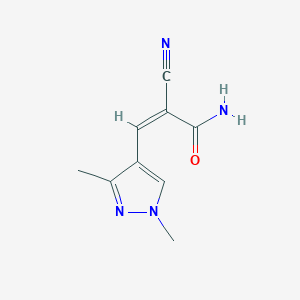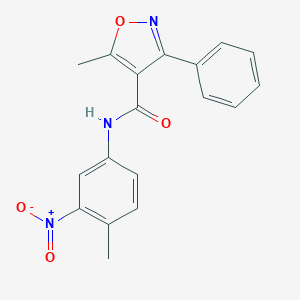![molecular formula C24H21BrIN3O3 B449603 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449603.png)
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with a molecular formula of C23H19BrIN3O3. This compound is characterized by the presence of bromine, iodine, and a hydrazino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps. One common approach includes the reaction of 3-bromobenzyl alcohol with benzaldehyde derivatives to form an intermediate, which is then reacted with hydrazine derivatives to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques like crystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialized materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-((4-bromobenzyl)oxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 2-((2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C24H21BrIN3O3 |
|---|---|
Molekulargewicht |
606.2g/mol |
IUPAC-Name |
N'-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C24H21BrIN3O3/c25-19-8-5-6-17(14-19)16-32-22-11-4-1-7-18(22)15-27-29-24(31)13-12-23(30)28-21-10-3-2-9-20(21)26/h1-11,14-15H,12-13,16H2,(H,28,30)(H,29,31) |
InChI-Schlüssel |
LUCAKXUWPHPEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2I)OCC3=CC(=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2I)OCC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-CHLOROPHENYL)-3-[(OXOLAN-2-YL)METHYL]THIOUREA](/img/structure/B449520.png)

![3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea](/img/structure/B449522.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449530.png)
![2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B449531.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B449532.png)
![3-[(2-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449533.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B449534.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-({5-[(2-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B449535.png)
![2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449536.png)
![N'-(2-chloro-6-fluorobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449539.png)

![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
